[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
Description
[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a pyrazole-derived amine salt with a molecular formula of C10H12ClN3 (calculated from structural analysis and supplier data in ). Its core structure comprises a pyrazole ring substituted at the 4-position with a methylamine group and at the 1-position with a phenyl ring. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(1-phenylpyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10;/h1-5,7-8H,6,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXNCPAUTHHANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106959-86-7 | |
| Record name | (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with arylhydrazines can produce pyrazoles with high efficiency . Additionally, palladium-catalyzed coupling reactions of aryl triflates with pyrazole derivatives are used to synthesize N-arylpyrazoles .
Chemical Reactions Analysis
Types of Reactions
[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . Reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted pyrazoles .
Scientific Research Applications
[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with receptors in the central nervous system, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Insights
Amine Group Modifications :
- The cyclopropanamine derivative (C13H16ClN3) introduces a strained three-membered ring, which may restrict conformational flexibility and improve interactions with hydrophobic binding pockets .
- The trifluoro derivative (C12H12ClF3N3) leverages fluorine's electronegativity to enhance oxidative stability and bioavailability, a common strategy in medicinal chemistry .
Aromatic Substitutions :
- Fluorination at the phenyl ring (e.g., 4-fluorophenyl in C11H12ClFN3) improves pharmacokinetic properties by reducing metabolic degradation, as seen in neuroactive compounds .
- Difluoromethyl groups (C12H13ClF2N3) are associated with agrochemical applications due to their resistance to enzymatic cleavage .
Steric and Lipophilic Effects :
- Bulky substituents like the phenylcyclopropyl group (C21H22ClN3) increase lipophilicity, favoring passive diffusion across biological membranes .
Biological Activity
[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The pyrazole moiety is recognized for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.
Structural Characteristics
The compound features a pyrazole ring substituted with a phenyl group and an amine functional group, which contributes to its solubility and stability in biological systems. The hydrochloride form enhances its bioavailability, making it suitable for pharmaceutical development.
Biological Activities
Research indicates that compounds containing the pyrazole structure exhibit a range of biological activities, including:
- Antioxidant Activity : Studies have shown that derivatives of pyrazole can act as potent antioxidants. For instance, certain analogs have demonstrated significant activity in reducing oxidative stress, comparable to standard antioxidants like Trolox .
- Anti-inflammatory Effects : Pyrazole derivatives have been evaluated for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Enzyme Inhibition : This compound may also exhibit inhibitory effects on various enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. Selective inhibition of these enzymes can have implications for treating neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Prostaglandin D Synthase Inhibition : In silico evaluations indicated that certain pyrazole derivatives could inhibit prostaglandin D synthase effectively, suggesting their potential use in managing pain and inflammation .
- Antioxidant Activity Assessment : A series of aminopyrazolols were synthesized and tested for their antioxidant properties using the Ferric Reducing Antioxidant Power (FRAP) assay. Results showed that some compounds exhibited significantly lower IC50 values than Trolox, indicating enhanced antioxidant activity .
- Anti-inflammatory Studies : Various pyrazole derivatives were subjected to in vivo anti-inflammatory tests using carrageenan-induced paw edema models. Results indicated that compounds with specific substitutions on the pyrazole ring exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylpyrazole | Methyl group at position 1 | Exhibits distinct reactivity patterns |
| 4-Aminoantipyrine | Amino group at position 4 | Known for analgesic properties |
| 3-(1H-Pyrazol-4-yl)aniline | Aniline substituent on pyrazole | Potential use in dye synthesis |
These compounds differ primarily in their substituents on the pyrazole ring or the presence of additional functional groups, influencing their biological activities and applications.
Q & A
Basic: What are the optimal synthetic routes for [(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, considering yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyrazole ring .
- Amine Formation : Reductive amination or nucleophilic substitution to attach the methylamine group, often requiring anhydrous conditions and catalysts like NaBH4 or Pd/C .
- Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .
Critical Parameters : - Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency .
- Temperature Control : 0–60°C to minimize side reactions .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, CH2Cl2/MeOH) to achieve >95% purity .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A combination of analytical methods is essential:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify aromatic protons (δ 7.2–8.1 ppm), pyrazole ring protons (δ 6.5–7.0 ppm), and methylamine groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 220.29) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (e.g., C: 54.5%, H: 5.2%, N: 19.8%) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : Computational models (e.g., DFT) may not account for solvation. Validate predictions using explicit solvent models (e.g., COSMO-RS) .
- Conformational Flexibility : Molecular docking might miss active conformers. Use molecular dynamics (MD) simulations to sample low-energy states .
- Experimental Variability : Replicate enzyme inhibition assays (e.g., IC50 measurements) under standardized pH and temperature conditions .
Case Study : If predicted receptor binding (e.g., serotonin 5-HT2A) conflicts with experimental IC50, re-examine protonation states of the amine group under assay conditions .
Advanced: What strategies are effective in refining the crystal structure of this compound using SHELXL?
Methodological Answer:
Crystallography Workflow :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve hydrogen atoms .
- Initial Model : Use SHELXD for phase determination, leveraging heavy atoms (e.g., Cl⁻ from HCl) .
- Refinement in SHELXL :
- Twinning : Apply TWIN/BASF commands if twinning is detected (e.g., HOOFT parameter >0.5) .
- Hydrogen Placement : Place geometrically (HFIX) or refine freely (AFIX 0) for amine hydrogens .
- Disorder Modeling : Split residues (PART) for flexible phenyl/pyrazole groups .
Validation : Check R1 (<5%), wR2 (<10%), and Flack parameter (<0.1) .
Advanced: How can QSAR studies optimize the pharmacological profile of derivatives?
Methodological Answer:
QSAR Workflow :
- Descriptor Selection : Use 3D descriptors (e.g., polar surface area, logP) from software like MOE or Schrödinger .
- Model Training : Partial least squares (PLS) regression on bioactivity data (e.g., IC50 against kinase targets) .
- Validation : Leave-one-out cross-validation (Q<sup>2</sup> >0.6) and external test sets .
Case Study : For enhanced blood-brain barrier penetration, prioritize derivatives with logP = 2–3 and <30 Å<sup>2</sup> polar surface area .
Basic: What are the common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
Side Reactions :
- Oligomerization : Pyrazole dimerization at high temperatures. Mitigate by maintaining reactions at ≤60°C .
- Amine Oxidation : Formation of nitroso byproducts. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .
- Salt Hydrolysis : Premature HCl dissociation in aqueous media. Optimize pH (3–4) during salt formation .
Analytical Monitoring : TLC (silica, ethyl acetate/hexane) to track reaction progress .
Advanced: How to design a multi-gram synthesis protocol for preclinical studies?
Methodological Answer:
Scale-Up Considerations :
- Batch Reactors : Use jacketed reactors with temperature control (±2°C) for exothermic steps (e.g., amination) .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
- Workflow :
- Step 1 : 10 g scale coupling reaction (yield: 85%) .
- Step 2 : Reductive amination (5 h, 50°C; yield: 78%) .
- Step 3 : HCl salt precipitation (yield: 90%, purity: 97%) .
Quality Control : In-process NMR and LC-MS to detect intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
